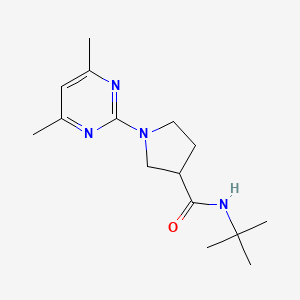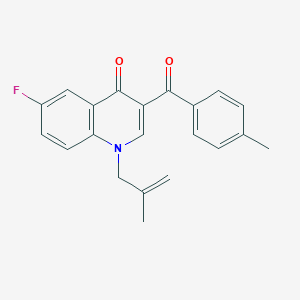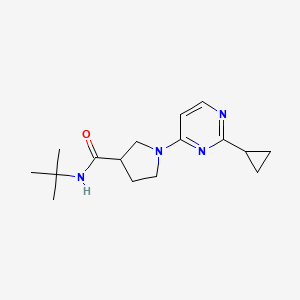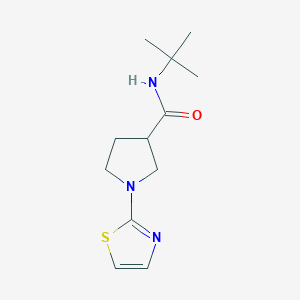
N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a tert-butyl group, a dimethylpyrimidinyl moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other cyclic intermediates.
Introduction of the Pyrimidinyl Moiety: The 4,6-dimethylpyrimidin-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxylate
- N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxylamide
Uniqueness
N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets. The dimethylpyrimidinyl moiety contributes to its binding affinity and specificity.
Properties
IUPAC Name |
N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-10-8-11(2)17-14(16-10)19-7-6-12(9-19)13(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNAHBNDGTPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)C(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-{2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469793.png)
![6-ethyl-5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6469799.png)
![4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6469802.png)
![4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6469810.png)
![2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6469818.png)
![2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6469824.png)
![6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6469826.png)
![methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469836.png)


![N-tert-butyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6469865.png)

